Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
An In-depth Technical Guide to 5,8-Difluorochroman-4-one: Chemical Properties, Structure, and Synthetic Utility
The chroman-4-one framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional orientation for functional groups to interact with biological targets. The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,8-Difluorochroman-4-one, represents a key tactic in modern drug design.[2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[3] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and fine-tune lipophilicity and bioavailability.[1][2]
This guide offers a detailed examination of 5,8-Difluorochroman-4-one, a specific fluorinated chromanone. While direct extensive literature on the 5,8-disubstituted isomer is limited, this document synthesizes information from closely related analogues, such as the 5,7- and 6,8-disubstituted chromanones, to provide a comprehensive and scientifically grounded overview for researchers, chemists, and drug development professionals. We will explore its fundamental chemical properties, structural characteristics, synthetic pathways, and its potential as a valuable intermediate for creating advanced chemical entities.
Core Chemical and Physical Properties
5,8-Difluorochroman-4-one is a solid organic compound built upon the 2,3-dihydro-4H-1-benzopyran-4-one skeleton. The defining features are the two fluorine atoms attached to the aromatic ring at positions 5 and 8. These electron-withdrawing groups significantly influence the electronic environment of the entire molecule.
Table 1: Physicochemical Properties of 5,8-Difluorochroman-4-one
| Property | Value | Source |
| CAS Number | 1000342-63-4 | [4] |
| Molecular Formula | C₉H₆F₂O₂ | [5] |
| Molecular Weight | 184.14 g/mol | [5] |
| IUPAC Name | 5,8-difluoro-2,3-dihydrochromen-4-one | - |
| Predicted XLogP3 | 1.6 | [5] |
| Predicted Hydrogen Bond Donors | 0 | [5] |
| Predicted Hydrogen Bond Acceptors | 2 | [5] |
| Predicted Boiling Point | ~228 °C | [6] |
| Predicted Density | ~1.4 g/cm³ | [6] |
Note: Some properties are predicted based on computational models for this specific isomer or are derived from closely related isomers like 5,7-difluorochroman-4-ol.
Molecular Structure and Spectroscopic Profile
The structure of 5,8-Difluorochroman-4-one is characterized by a planar benzene ring fused to a non-planar dihydropyran ring, which contains a ketone functional group. The fluorine atoms at C5 and C8 are ortho to the ether linkage and the carbonyl group, respectively, exerting a strong inductive electron-withdrawing effect. This electronic pull can increase the reactivity of the carbonyl group and influence the acidity of the adjacent α-protons.
Caption: Molecular structure of 5,8-Difluorochroman-4-one.
Spectroscopic Analysis (Inferred)
While specific spectral data for 5,8-difluorochroman-4-one is not readily published, its characteristics can be inferred from its structure and data available for close isomers like 5,7-difluorochroman-4-one.[7]
-
¹H NMR: The spectrum would show two aromatic protons, appearing as multiplets due to H-F and H-H coupling. Two aliphatic signals, corresponding to the methylene groups at C2 and C3, would likely appear as triplets.
-
¹³C NMR: The spectrum would display 9 distinct carbon signals. The carbonyl carbon (C4) would have a characteristic downfield shift (around 185-190 ppm). The carbons bonded to fluorine (C5 and C8) would appear as doublets with large coupling constants (J_CF ≈ 250-260 Hz), a hallmark of C-F bonds.[7]
-
¹⁹F NMR: Two distinct signals would be expected, one for each unique fluorine environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 184.0336, corresponding to the molecular formula C₉H₆F₂O₂.[5]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aryl ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.
Synthesis and Reactivity
The synthesis of substituted chroman-4-ones is a well-established field in organic chemistry. A common and efficient method involves a base-mediated intramolecular cyclization, often facilitated by microwave irradiation for faster reaction times and higher yields.[8]
General Synthetic Workflow
The synthesis would logically start from a difluorinated phenol, which is then converted into the corresponding 2'-hydroxyacetophenone. This intermediate undergoes a condensation and cyclization reaction to form the chromanone ring.
Caption: General synthetic workflow for 5,8-Difluorochroman-4-one.
Key Reactivity: Gateway to Chiral Intermediates
The most significant reaction of 5,8-Difluorochroman-4-one in a drug development context is the reduction of its ketone functional group. This transformation converts the prochiral ketone at C4 into a chiral secondary alcohol, 5,8-Difluorochroman-4-ol.
The stereochemistry of this alcohol is critical, as the biological activity of the final pharmaceutical product is often dependent on a single enantiomer.[1] Therefore, asymmetric reduction is the preferred method. This can be achieved through:
-
Biocatalysis: Using ketoreductase (KRED) enzymes, which offer high enantioselectivity under mild, environmentally friendly conditions.[1][6]
-
Chiral Catalysis: Employing chiral metal catalysts (e.g., Ru-based catalysts) with a hydrogen source.
This controlled reduction is the cornerstone of its utility, transforming a simple scaffold into a high-value, stereochemically defined building block.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5,8-Difluorochroman-4-one lies in its role as a precursor to more complex, pharmacologically active molecules. The chromanone scaffold has been successfully employed to develop inhibitors for various enzymes.[8]
Case Study: Analogy with Tegoprazan Synthesis
A compelling example of the utility of this class of compounds is the synthesis of Tegoprazan , a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.[9][10] The key intermediate for Tegoprazan is (R)-5,7-Difluorochroman-4-ol.[6][9] This intermediate is synthesized via the asymmetric reduction of 5,7-Difluorochroman-4-one.[1][11]
The causality is clear:
-
The Scaffold: The difluorochromanone provides the rigid core structure.
-
The Fluorines: The fluorine atoms enhance metabolic stability and binding properties.[9]
-
The Reduction: Asymmetric reduction of the ketone creates the essential chiral center in the (R)-alcohol intermediate.[11]
-
The Final Drug: This chiral alcohol is then used in subsequent steps to build the final Tegoprazan molecule, whose specific 3D shape is crucial for binding to and inhibiting the gastric H+/K+-ATPase (proton pump).[12][13]
While 5,8-Difluorochroman-4-one is a different isomer, it serves as an analogous building block for creating novel chemical entities where the specific positioning of the fluorine atoms can be explored to optimize drug-target interactions or fine-tune pharmacokinetic properties.
Broader Potential: SIRT2 Inhibition
Research has also shown that chroman-4-one derivatives, particularly those with electron-withdrawing groups in the 6- and 8-positions, are potent and selective inhibitors of Sirtuin 2 (SIRT2).[8] SIRT2 is an enzyme implicated in aging-related and neurodegenerative diseases.[8] This suggests that 5,8-Difluorochroman-4-one could serve as a valuable starting point for developing novel SIRT2 inhibitors, leveraging its inherent electron-poor aromatic ring.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for the synthesis and transformation of chroman-4-ones. They serve as a self-validating framework, where successful synthesis and characterization at each stage confirm the integrity of the process.
Protocol 1: Microwave-Assisted Synthesis of 5,8-Difluorochroman-4-one
Objective: To synthesize 5,8-Difluorochroman-4-one from the corresponding 2'-hydroxyacetophenone.
Methodology:
-
Reagent Preparation: In a microwave-safe reaction vessel, dissolve 2',5'-difluoro-2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M solution).
-
Addition of Reagents: Add an appropriate aldehyde source (e.g., paraformaldehyde, 1.2 equiv) and a base such as diisopropylamine (DIPA) or piperidine (1.2 equiv).
-
Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a solvent like dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and brine.
-
Purification & Validation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a heptane/ethyl acetate gradient).
-
Characterization: Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the molecular formula and connectivity.
Protocol 2: Biocatalytic Asymmetric Reduction to (R)-5,8-Difluorochroman-4-ol
Objective: To perform a stereoselective reduction of the ketone to the corresponding chiral alcohol using a ketoreductase (KRED).
Methodology:
-
System Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 0.1 M PBS, pH 7.0).
-
Enzyme and Coenzyme: Add the selected ketoreductase (KRED) enzyme. Include a coenzyme (e.g., NADP⁺) and a coenzyme recycling system. A common system uses glucose and glucose dehydrogenase (GDH) to continuously regenerate the active NADPH coenzyme.[14]
-
Substrate Addition: Add 5,8-Difluorochroman-4-one as a solution in a water-miscible co-solvent (e.g., DMSO) to the reaction buffer to achieve the desired final concentration (e.g., 30-50 g/L).[14]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-37 °C) for 12-24 hours.[14]
-
Monitoring and Validation: Monitor the reaction for substrate conversion using HPLC. After the reaction is complete, perform a work-up (e.g., extraction with ethyl acetate).
-
Chiral Analysis: Analyze the product's enantiomeric excess (ee) using chiral HPLC to validate the stereoselectivity of the enzymatic reduction. Further purify by column chromatography if necessary.
Conclusion
5,8-Difluorochroman-4-one emerges as a strategically valuable molecule in the landscape of synthetic and medicinal chemistry. Its structure combines the robust and versatile chromanone scaffold with the powerful modulating effects of fluorine substitution. While it stands as a potent building block in its own right, its primary utility is realized upon stereoselective reduction to its corresponding chiral alcohol, opening a gateway to complex, enantiomerically pure pharmaceutical targets. The principles and applications demonstrated by its close analogues in the development of drugs like Tegoprazan underscore the immense potential held by 5,8-Difluorochroman-4-one for researchers and scientists dedicated to creating the next generation of therapeutic agents.
References
[15] Lu, M., Xiong, Z., Zhou, Y., Wang, X., Li, X., Duan, J., Yao, W., Xia, Y., & Wang, Z. (2021). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 57(37), 4722-4725. Available at: [Link]
[8] Christensen, M. K., Erichsen, M. N., Nielsen, M. L., Frydenvang, K., & Olsen, C. A. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6398-6408. Available at: [Link]
[9] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Available at: [Link]
[16] National Center for Biotechnology Information (n.d.). 5,7-Difluorochroman-4-ol. PubChem Compound Summary for CID 53427514. Available at: [Link]
[5] National Center for Biotechnology Information (n.d.). 5,7-Difluorochroman-4-one. PubChem Compound Summary for CID 46835427. Available at: [Link]
[17] Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]
[13] ResearchGate (n.d.). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available at: [Link]
[3] Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]
[18] National Center for Biotechnology Information (n.d.). 7,8-Difluorochroman-4-one. PubChem Compound Summary for CID 46835428. Available at: [Link]
[19] ResearchGate (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Available at: [Link]
[2] D'Oria, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4554. Available at: [Link]
[14] Pan, X., et al. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents, CN115029397A. Available at:
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